1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-nitrophenoxypropan-2-ol moiety
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitrophenoxy group may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug, it also contains a piperazine ring but differs in its substitution pattern and therapeutic use.
Aripiprazole: An antipsychotic drug with a piperazine core, it has different substituents and pharmacological properties.
Quetiapine: Another antipsychotic with a piperazine ring, it is structurally distinct from the compound .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4.2ClH/c1-15-6-7-16(21)12-19(15)23-10-8-22(9-11-23)13-17(25)14-28-20-5-3-2-4-18(20)24(26)27;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERCASJSIOTXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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